Cas no 63-68-3 (L-Methionine)

L-Methionine is an essential amino acid that serves as a precursor to cysteine and taurine synthesis in the body. Its role in methylation reactions and as a component of glutathione makes it a crucial nutrient for maintaining cellular health, particularly in individuals with compromised antioxidant defenses or impaired methylation pathways.
L-Methionine structure
L-Methionine structure
商品名:L-Methionine
CAS番号:63-68-3
MF:C5H11NO2S
メガワット:149.2113
MDL:MFCD00063097
CID:33803
PubChem ID:24897343

L-Methionine 化学的及び物理的性質

名前と識別子

    • (S)-2-Amino-4-(methylthio)butanoic acid
    • (S)-2-Amino-4-(methylthio)butyric acid
    • H-Met-OH
    • L-Methionine, USP Grade
    • (L)-S-methylhomocysteine
    • 2-Methyl Eneghlutaronitrile
    • Methionine
    • DianFen
    • L-Methionine
    • L-Methionin
    • CultureSure L-Methionine, Animal-derived-free
    • METHIONINE, L-(P)
    • METHIONINE, L-(RG)
    • L-Methionyl b-naphthylamide
    • Met-bNA
    • Methionine b-naphthylamide
    • N-L-Methionyl-2-naphthylamin
    • N-L-Methionyl-2-naphthylamine
    • S-methionine
    • L-2-Amino-4-(methylthio)butyric acid
    • 蛋氨酸
    • 湖北L-蛋氨酸生产厂家
    • Cymethion
    • L-(-)-Methionine
    • Liquimeth
    • L-Methioninum
    • Methilanin
    • Neo-methidin
    • (L)-Methionine
    • Methionine (VAN)
    • Acimethin
    • Metionina [DCIT]
    • (S)-methionine
    • L-alpha-Amino-gamma-methylmercaptobutyric acid
    • Methioninum [INN-Latin]
    • h-Met-h
    • metionina
    • Polymethionine
    • Methioninum
    • L-Homocysteine, S-methyl-
    • (2S)-2-amino-4-(methylsulfanyl)butanoic acid
    • METHIONINE, L-
    • Poly-L-methionine
    • L(-)-Amino-gamma-methylth
    • (R)-2-amino-4-(methylthio)butanoic acid
    • L-methioninate
    • (2R)-2-amino-4-(methylsulfanyl)butanoic acid
    • 2-amino-4-(methylsulfanyl)butanoic acid
    • DL-Methionine
    • M
    • D-methionine anion
    • L-methioninium
    • 2-Amino-4-(methylthio)butyric acid
    • (1S)-1-carboxy-3-(methylsulfanyl)propan-1-aminium
    • D-METHIONINE
    • D-2-Amino-4-(methylthio)butyric acid
    • L-methionine anion
    • (2R)-2-amino-4-(methylsulfanyl)butanoate
    • D-methionine cation
    • (2S)-2-amino-4-(methylsulfanyl)butanoate
    • D-Methionin
    • L-methionine cation
    • 2-amino-4-(methylthio)butanoic acid
    • (1R)-1-carboxy-3-(methylsulfanyl)propan-1-aminium
    • (R)-methionine
    • MED
    • alpha-amino-gamma-methylmercaptobutyric acid
    • Methionin
    • Hmet
    • D-methioninate
    • Racemethionine
    • Met
    • Iron methionine / Ferrous methionine
    • LEUCINE IMPURITY B [EP IMPURITY]
    • L-METHIONINE [JAN]
    • L-a-Amino-g-methylthiobutyric acid
    • Pharmakon1600-01301006
    • L-a-amino-g-methylthiobutyrate
    • g-Methylthio-a-aminobutyric acid
    • 2-Amino-4-methylthiobutanoate
    • Toxin WAR
    • DTXSID5040548
    • 1006386-95-3
    • NSC760117
    • EINECS 200-562-9
    • Methionine, L- (8CI)
    • 3h-l-methionine
    • M0099
    • NCGC00160620-01
    • AKOS015852512
    • alpha-amino-alpha-aminobutyric acid
    • (2S)-2-amino-4-methylsulfanyl-butanoic acid
    • 3654-96-4
    • butanoic acid, 2-amino-4-methylthio-
    • D70895
    • S-Methyl-L-homocysteine
    • L-Methionine (JP18)
    • s5633
    • MFCD00801344
    • EN300-52631
    • C00073
    • 2-Amino-4-(methylthio)butyric acid, (S)-
    • L-Methionine, certified reference material, TraceCERT(R)
    • NCGC00160620-02
    • (S)-2-amino-4-(methylthio)-Butanoic acid
    • Soft tissue sarcoma-associated protein (human clone WO2004048938-SEQID-1139)
    • 63-68-3
    • MFCD00063097
    • METHIONINE [VANDF]
    • L-Methionine, Cell Culture Reagent (H-L-Met-OH)
    • DTXCID3020548
    • BP-31235
    • carbon-11 methionine
    • Methioninum (INN-Latin)
    • A-amino-g-methylmercaptobutyrate
    • L-Methionine-35S
    • NSC 22946
    • Q22124685
    • L-Methionine, SAJ special grade, >=98.5%
    • BDBM50142500
    • CS-W020566
    • L-2-Amino-4methylthiobutyric acid
    • Methionine [USAN:INN]
    • D00019
    • AS-10898
    • L-Methionine, from non-animal source, meets EP, JP, USP testing specifications, suitable for cell culture, 99.0-101.0%
    • METHIONINE [II]
    • CHEBI:16643
    • GTPL4814
    • N-(2CT Resin)-L-Met-OH (200-400 mesh, > 0.3 mmol/g)
    • METHIONINE [USAN]
    • (S)-2-Amino-4-(methylmercapto)butyric acid
    • Toxin WAR (Bacillus thuringiensis strain PS205C)
    • racemic methionine
    • METHIONINE [WHO-DD]
    • METHIONINE (USP MONOGRAPH)
    • L-gamma-Methylthio-alpha-aminobutyric acid
    • NSC-760117
    • METHIONINE [MI]
    • bmse000044
    • L-Methionine, Vetec(TM) reagent grade, >=98%
    • L(-)-Amino-gamma-methylthiobutyric acid
    • G-methylthio-a-aminobutyrate
    • M02945
    • SBI-0633443.0002
    • METHIONINE [MART.]
    • Methionine (L-Methionine)
    • gamma-Methylthio-alpha-aminobutyric acid
    • 1qq9
    • CCRIS 5528
    • METHIONINE [USP MONOGRAPH]
    • L-Methionine, Pharmaceutical Secondary Standard; Certified Reference Material
    • L-METHIONINE [USP-RS]
    • AKOS000281626
    • L-2-Amino-4-(methylthio)butanoic acid
    • SCHEMBL15702352
    • L-Methionine, Vetec(TM), 98.5%
    • (S)-2-amino-4-(methylthio)-Butanoate
    • C-11 Methionine
    • L(-)-amino-alpha-amino-alpha-aminobutyric acid
    • 2-Amino-4-(methylthio)butyrate
    • gamma-methylthio-alpha-aminobutyrate
    • Methionine, European Pharmacopoeia (EP) Reference Standard
    • METHIONINE [EP MONOGRAPH]
    • methioninum racemicum
    • alpha-amino-gamma-methylmercaptobutyrate
    • DB00134
    • bmse000915
    • DB-029971
    • Methionine (USP)
    • L-Methionine, BioUltra, >=99.5% (NT)
    • 58576-49-1
    • a-Amino-g-methylmercaptobutyric acid
    • IS_METHIONINE-METHYL-D3
    • L-Methionine (H-Met-OH)
    • (2S)-2-Amino-4-methylsulfanylbutanoic acid
    • F1905-8241
    • CCG-266196
    • L-Methionine, United States Pharmacopeia (USP) Reference Standard
    • L-alpha-Amino-gamma-methylthiobutyric acid
    • METHIONINE (MART.)
    • (S)-(+)-Methionine
    • L-alpha-amino-gamma-methylthiobutyrate
    • L-Methionine, labeled with carbon-11
    • Z756440050
    • METHIONINE (II)
    • C6CB5837-2B49-4B25-AAB0-D305DAFE26EB
    • Methionine [USAN:USP:INN:BAN]
    • METHIONINE [HSDB]
    • L-Met
    • L-METHIONINE [FCC]
    • HY-N0326
    • BRD-K06502269-001-02-6
    • Butanoic acid, 2-amino-4-(methylthio)-, (S)-
    • SCHEMBL4226
    • 2-Amino-4-methylthiobutanoic acid (S)-
    • METHIONINE (EP MONOGRAPH)
    • C-11 Met
    • NS00068567
    • L-Methionine, reagent grade, >=98% (HPLC)
    • M-3100
    • V03AB26
    • CHEMBL42336
    • L-Methionine,(S)
    • L-Methionine Z (TN)
    • (S)-2-Amino-4-(methylthio)butanoate
    • NSC-22946
    • Methionine (USAN:USP:INN:BAN)
    • 1pg2
    • METHIONINE [INN]
    • HSDB 4317
    • L-Lobamine
    • L-2-Amino-4-methylthiobutyric acid
    • meritonin
    • CCRIS 5536
    • AE28F7PNPL
    • 1wkm
    • (35S)Methionine
    • UNII-AE28F7PNPL
    • MDL: MFCD00063097
    • インチ: 1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1
    • InChIKey: FFEARJCKVFRZRR-BYPYZUCNSA-N
    • ほほえんだ: S(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]([H])(C(=O)O[H])N([H])[H]
    • BRN: 1722294

計算された属性

  • せいみつぶんしりょう: 149.05100
  • どういたいしつりょう: 149.051
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 9
  • 回転可能化学結合数: 4
  • 複雑さ: 97
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 149.21
  • トポロジー分子極性表面積: 88.6
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): -1.9

じっけんとくせい

  • 色と性状: 白色のフレーク状結晶または結晶粉末は、においが非常に臭く、少し甘味がある
  • 密度みつど: 1,34g/cm
  • ゆうかいてん: 284 °C (dec.) (lit.)
  • ふってん: 393.91°C (estimate)
  • フラッシュポイント: 139.4ºC
  • 屈折率: 1.5216 (estimate)
  • PH値: 5-7 (10g/l, H2O, 20℃)
  • ようかいど: 1 M HCl: 0.5 M at 20 °C, clear, colorless
  • すいようせい: 解体
  • あんていせい: Stable. Incompatible with strong oxidizing agents.
  • PSA: 88.62000
  • LogP: 0.85170
  • におい: Faint
  • 酸性度係数(pKa): 2.13(at 25℃)
  • かんど: 光に敏感
  • じょうきあつ: 8.14X10-8 mm Hg at 25 °C (est)
  • マーカー: 5975
  • ようかいせい: L型は水と温希エタノールに溶け、無水エタノール、エーテル、石油エーテル、ベンゼン、アセトンに溶けない。DLは水、希酸アルカリ溶液に溶け、95%エタノールに溶けやすく、エーテルに溶けない。
  • ひせんこうど: 23.25 º (c=2, 6N HCl)
  • 光学活性: [α]20/D +23.7±0.5°, c = 5% in 5 M HCl

L-Methionine セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H302
  • 警告文: P264-P270-P301+P312+P330-P501
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:1
  • 危険カテゴリコード: R 33:累積効果リスク。
  • セキュリティの説明: S24/25
  • 福カードFコード:10-23
  • RTECS番号:PD0457000
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • リスク用語:R33
  • TSCA:Yes
  • セキュリティ用語:S24/25

L-Methionine 税関データ

  • 税関コード:2930400000
  • 税関データ:

    中国税関コード:

    2930400000

L-Methionine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
BAI LING WEI Technology Co., Ltd.
283889-500G
L-Methionine, 99%
63-68-3 99%
500G
¥ 512 2022-04-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R005669-500g
L-Methionine
63-68-3 99%
500g
¥146 2024-05-22
BAI LING WEI Technology Co., Ltd.
239796-25G
L-Methionine, 99%, reagent grade
63-68-3 99%
25G
¥ 53 2022-04-26
Enamine
EN300-52631-50.0g
(2S)-2-amino-4-(methylsulfanyl)butanoic acid
63-68-3 95%
50g
$51.0 2023-05-03
Enamine
EN300-52631-0.25g
(2S)-2-amino-4-(methylsulfanyl)butanoic acid
63-68-3 95%
0.25g
$19.0 2023-05-03
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
L812760-2.5kg
L-Methionine
63-68-3 99%
2.5kg
¥668.00 2022-01-13
BAI LING WEI Technology Co., Ltd.
283889-5G
L-Methionine, 99%
63-68-3 99%
5G
¥ 60 2022-04-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R051231-500g
L-Methionine
63-68-3 ,99%
500g
¥340 2024-05-22
Enamine
EN300-52631-2.5g
(2S)-2-amino-4-(methylsulfanyl)butanoic acid
63-68-3 95%
2.5g
$27.0 2023-05-03
Enamine
EN300-52631-25.0g
(2S)-2-amino-4-(methylsulfanyl)butanoic acid
63-68-3 95%
25g
$38.0 2023-05-03

L-Methionine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1R:NaSMe, C:37290-90-7, S:H2O, 20 min, 30°C, pH 7
リファレンス
Prodn. of L-methionine from 3-methylthiopropionaldehyde and O-acetylhomoserine by catalysis of the yeast O-acetylhomoserine sulfhydrylase
By Wang, Hui et al, Journal of Agricultural and Food Chemistry, 2021, 69(28), 7932-7937

ごうせいかいろ 2

はんのうじょうけん
1.1C:37290-90-7, S:H2O, 37°C, pH 7.5
リファレンス
Enhanced enzyme-catalyzed synthesis of L-methionine with ionic liquid additives
By Mai, Ngoc Lan and Koo, Yoon-Mo, Process Biochemistry (Oxford, 2019, 77, 31-36

ごうせいかいろ 3

はんのうじょうけん
1.1R:NH4+ HCO3-, R:MgSO4, R:Tetraphenylporphine, C:58-68-4, 2 bar, pH 8; 45 min, rt
リファレンス
Fixation of gaseous CO2 by reversing a decarboxylase for the biocatalytic synthesis of the essential amino acid L-methionine
By Martin, Julia et al, Nature Catalysis, 2018, 1(7), 555-561

ごうせいかいろ 4

はんのうじょうけん
1.1R:1-Benzotriazolol, R:i-PrN=C=NPr-i, C:4-DMAP, S:CH2Cl2, S:DMF, 16 h, rt
1.2R:Piperidine, S:DMF, 15 min, rt
リファレンス
Polymer-supported synthesis of various pteridinones and pyrimidodiazepinones
By Chasak, Jan and Brulikova, Lucie, Molecules, 2021, 26(6), 1603

ごうせいかいろ 5

はんのうじょうけん
1.1R:CoCl2, C:9025-12-1, S:H2O, S:D2O, 24 h, 40°C, pH 8
1.2R:HCl, S:H2O
リファレンス
Direct monitoring of biocatalytic deacetylation of amino acid substrates by 1H NMR reveals fine details of substrate specificity
By De Cesare, Silvia et al, Organic & Biomolecular Chemistry, 2021, 19(22), 4904-4909

ごうせいかいろ 6

はんのうじょうけん
1.1R:S:DMF, 36 h, reflux
リファレンス
Facile synthesis of a diverse library of mono-3-substituted β-cyclodextrin analogues
By Kellett, K. et al, Supramolecular Chemistry, 2019, 31(4), 251-259

ごうせいかいろ 7

はんのうじょうけん
1.1R:C:9000-88-8, S:654058-04-5, S:H2O, 25°C, pH 8
リファレンス
Ionic Liquids as Performance Additives for Electroenzymatic Syntheses
By Kohlmann, Christina et al, Chemistry - A European Journal, 2009, 11692-11700, S11692/1-S11692/11

ごうせいかいろ 8

はんのうじょうけん
1.1R:NaOD, C:1072413-89-8 (Cerium doped), S:D2O, 7 d, 60°C, pH 7.4
リファレンス
Bimetallic Ce/Zr UiO-66 Metal-Organic Framework Nanostructures as Peptidase and Oxidase Nanozymes
By Loosen, Alexandra et al, ACS Applied Nano Materials, 2021, 4(6), 5748-5757

ごうせいかいろ 9

はんのうじょうけん
1.1R:MgCl2, R:Cleland's reagent, R:Coenzyme II, reduced, C:2767025-07-8, C:2767025-95-4, S:H2O, 12 h, rt, pH 7.5
リファレンス
Biosynthesis of Oxetanocin-A Includes a B12-Dependent Radical SAM Enzyme That Can Catalyze both Oxidative Ring Contraction and the Demethylation of SAM
By Zhong, Aoshu et al, Biochemistry, 2021, 60(7), 537-546

ごうせいかいろ 10

はんのうじょうけん
1.1C:Aminoacylase, C:CuCl, C:154071-48-4, S:H2O, 30 min, 37°C, pH 7.5
1.2R:MeOH, cooled
リファレンス
Fully automatized high-throughput enzyme library screening using a robotic platform
By Doerr, Mark et al, Biotechnology and Bioengineering, 2016, 113(7), 1421-1432

L-Methionine Raw materials

L-Methionine Preparation Products

L-Methionine 関連文献

L-Methionineに関する追加情報

Introduction to L-Methionine (CAS No: 63-68-3) and Its Recent Research Applications

L-Methionine, a sulfur-containing essential amino acid, is widely recognized for its critical role in biological systems and industrial applications. With the chemical formula C5H11NO2S, this compound is designated by the CAS number 63-68-3, which uniquely identifies it in the chemical industry and research communities. As a fundamental building block of proteins, L-Methionine is indispensable for various metabolic processes, making it a subject of extensive study in biochemistry, nutrition, and pharmaceuticals.

The significance of L-Methionine extends beyond its role in dietary supplements and animal feed. Recent advancements in medical research have highlighted its potential in therapeutic interventions, particularly in areas such as liver disease management, antioxidant therapy, and cancer prevention. The unique properties of L-Methionine, including its ability to act as a precursor for other sulfur-containing compounds like glutathione, have positioned it as a key player in maintaining cellular health and reducing oxidative stress.

In the realm of pharmaceutical development, L-Methionine has been explored for its chelating properties, which can enhance the efficacy of certain drug formulations. For instance, studies have demonstrated that L-Methionine can improve the bioavailability of metal-based drugs used in chemotherapy and radioprotection. This has opened new avenues for developing more effective treatments for cancers and other degenerative diseases. Additionally, researchers are investigating its role in modulating immune responses, suggesting potential applications in vaccines and immunotherapies.

The industrial applications of L-Methionine are equally noteworthy. Beyond its use as a nutritional supplement for humans and animals, it serves as a crucial component in biotechnology and agriculture. In biotechnology, L-Methionine is often employed as a substrate in enzymatic reactions, facilitating the production of biofuels and fine chemicals. In agriculture, it enhances plant growth by improving nitrogen utilization efficiency, thereby contributing to sustainable farming practices.

Recent research has also delved into the environmental benefits of L-Methionine. Studies indicate that it can aid in bioremediation efforts by promoting the growth of microorganisms capable of degrading pollutants. This dual role—both as a vital nutrient and an environmental agent—underscores the multifaceted importance of L-Methionine in addressing global challenges related to health and sustainability.

The biochemical pathways involving L-Methionine are complex and tightly regulated. One notable pathway is the transsulfuration pathway, where L-Methionine is converted into cysteine, which subsequently forms glutathione—the body's primary antioxidant. This process highlights the interconnectedness of amino acids in maintaining homeostasis. Furthermore, genetic research has identified mutations in genes responsible for L-Methionine metabolism that are linked to various metabolic disorders, emphasizing its critical role in human health.

The pharmaceutical industry has leveraged these insights to develop novel therapeutic strategies. For example, researchers are exploring the use of L-Methionine derivatives as prodrugs to enhance the delivery of active pharmaceutical ingredients (APIs). These derivatives can improve drug solubility and stability while targeting specific tissues or cells. Such innovations are particularly relevant in oncology, where targeted drug delivery systems are essential for maximizing treatment efficacy while minimizing side effects.

Economic considerations also play a significant role in the production and utilization of L-Methionine. The demand for high-purity L-Methionine has surged due to its expanding applications in healthcare and biotechnology. Manufacturers are investing in advanced synthesis techniques to meet this demand while adhering to stringent quality control measures. This has spurred innovation in chemical engineering, leading to more efficient and environmentally friendly production methods.

The future prospects of L-Methionine research are promising. Ongoing studies aim to uncover new therapeutic applications and optimize existing ones. For instance, researchers are investigating how L-Methionine interacts with other nutrients to enhance overall health outcomes. Additionally, nanotechnology is being explored as a means to deliver L-Methionine more effectively by encapsulating it within nanoparticles capable of targeting specific biological pathways.

In conclusion, L-Methionine (CAS No: 63-68-3) remains a cornerstone compound in both scientific research and industrial applications. Its versatility as a nutrient, therapeutic agent, and environmental modifier underscores its importance across multiple disciplines. As research continues to reveal new insights into its mechanisms of action and potential benefits, L-Methionine is poised to play an even greater role in advancing human health and sustainable practices worldwide.

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